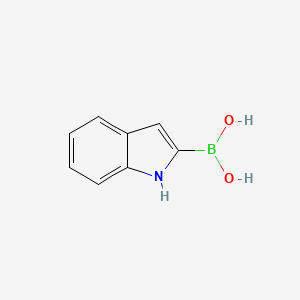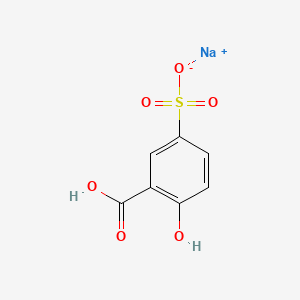
Benzoic acid, 2-hydroxy-5-sulfo-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-hydroxy-5-sulfo-, monosodium salt: is an organic compound with the molecular formula C₇H₅NaO₆S. It is a derivative of benzoic acid, where the benzene ring is substituted with a hydroxyl group at the second position and a sulfonic acid group at the fifth position, which is neutralized by a sodium ion. .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-hydroxy-5-sulfo-, monosodium salt typically involves the sulfonation of salicylic acid (2-hydroxybenzoic acid)The reaction conditions usually involve elevated temperatures and controlled addition of the sulfonating agent to ensure selective sulfonation .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors where salicylic acid and sulfuric acid are mixed under controlled conditions. The resulting sulfonic acid derivative is then neutralized with sodium hydroxide to form the monosodium salt. The product is purified through crystallization or other separation techniques to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-hydroxy-5-sulfo-, monosodium salt undergoes various chemical reactions, including:
Substitution Reactions: The hydroxyl and sulfonic acid groups can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Complex Formation: It can form complexes with metal ions due to the presence of the sulfonic acid group.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens or nitro compounds can be used under acidic conditions.
Nucleophilic Substitution: Bases or nucleophiles such as amines can react with the compound under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can lead to halogenated or nitrated derivatives, while nucleophilic substitution can result in amine derivatives .
Aplicaciones Científicas De Investigación
Benzoic acid, 2-hydroxy-5-sulfo-, monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard in analytical chemistry.
Biology: The compound is used in biochemical assays and as a buffer component in biological experiments.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-hydroxy-5-sulfo-, monosodium salt involves its ability to interact with various molecular targets. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing these interactions. These properties make the compound useful in various biochemical and pharmaceutical applications .
Comparación Con Compuestos Similares
Similar Compounds
Salicylic Acid: Similar structure but lacks the sulfonic acid group.
Benzoic Acid: Lacks both the hydroxyl and sulfonic acid groups.
Sulfosalicylic Acid: Contains both hydroxyl and sulfonic acid groups but not in the monosodium salt form.
Uniqueness
Benzoic acid, 2-hydroxy-5-sulfo-, monosodium salt is unique due to the presence of both hydroxyl and sulfonic acid groups, which confer distinct chemical properties. The monosodium salt form enhances its solubility in water, making it more versatile for various applications compared to its non-salt counterparts .
Propiedades
Número CAS |
831-54-9 |
|---|---|
Fórmula molecular |
C7H6NaO6S |
Peso molecular |
241.18 g/mol |
Nombre IUPAC |
sodium;3-carboxy-4-hydroxybenzenesulfonate |
InChI |
InChI=1S/C7H6O6S.Na/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10;/h1-3,8H,(H,9,10)(H,11,12,13); |
Clave InChI |
IQMGXSMKUXLLER-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])C(=O)O)O.[Na+] |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O.[Na] |
| 831-54-9 | |
Números CAS relacionados |
97-05-2 (Parent) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


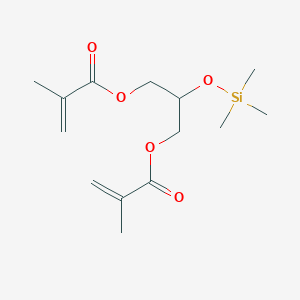
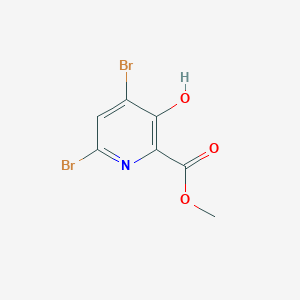


![1-[(2'-Methoxyethyl)amino]-2-nitro-4-[di-(2'-hydroxyethyl)amino]benzene](/img/structure/B1592550.png)




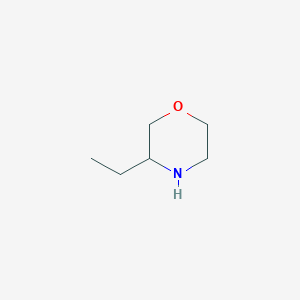

![Silane, trimethyl[2-(2-propenyloxy)ethoxy]-](/img/structure/B1592560.png)

